molecular formula C8H5BrF2O B2740857 2-Bromo-6-(difluoromethyl)benzaldehyde CAS No. 1780690-95-0

2-Bromo-6-(difluoromethyl)benzaldehyde

Cat. No.: B2740857
CAS No.: 1780690-95-0
M. Wt: 235.028
InChI Key: LCKHECRYEOANSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(difluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the sixth position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 6-(difluoromethyl)benzaldehyde: One common method involves the bromination of 6-(difluoromethyl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

    Industrial Production Methods: Industrially, 2-Bromo-6-(difluoromethyl)benzaldehyde can be produced through a continuous flow process where the reactants are fed into a reactor under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.

    Reduction: 2-Bromo-6-(difluoromethyl)benzyl alcohol.

    Substitution: 2-Amino-6-(difluoromethyl)benzaldehyde or 2-Thio-6-(difluoromethyl)benzaldehyde.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHECRYEOANSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.